Tridecyl methacrylate

Catalog No.
S772965
CAS No.
2495-25-2
M.F
C17H32O2
M. Wt
268.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tridecyl methacrylate

CAS Number

2495-25-2

Product Name

Tridecyl methacrylate

IUPAC Name

tridecyl 2-methylprop-2-enoate

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

InChI

InChI=1S/C17H32O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-19-17(18)16(2)3/h2,4-15H2,1,3H3

InChI Key

KEROTHRUZYBWCY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCOC(=O)C(=C)C

Canonical SMILES

CCCCCCCCCCCCCOC(=O)C(=C)C

Thermo-Responsive Shape Memory Vanillin-Based Photopolymers for Microtransfer Molding

Scientific Field: Polymer Chemistry and Technology

Summary of the Application: Tridecyl methacrylate is used in the development of novel thermo-responsive shape-memory vanillin-based photopolymers for microtransfer molding . These polymers have been tested as photocurable resins .

Methods of Application: Different mixtures of vanillin dimethacrylate with tridecyl methacrylate and 1,3-benzenedithiol have been tested as photocurable resins . The combination of different reaction mechanisms, thiol-acrylate photopolymerization, and acrylate homopolymerization, were tuned by changing the ratio of monomers .

Results or Outcomes: The polymers demonstrated great shape-memory properties and were able to return to their primary shape after temperature programming and maintain their temporary shape . The selected compositions were tested by the microtransfer molding technique and showed promising results .

Thermoresponsive Shape-Memory Biobased Photopolymers of Tetrahydrofurfuryl Acrylate and Tridecyl Methacrylate

Summary of the Application: Tridecyl methacrylate is used in the synthesis of thermoresponsive shape-memory photopolymers from mixtures of two biobased monomers, tetrahydrofurfuryl acrylate and tridecyl methacrylate .

Methods of Application: The mixtures were poured into a Teflon mold and cured for 2–3 min under a UV/Vis lamp (Helios Italquartz, model GR.E 500 W, Milan, Italy), with UV/Vis light at an irradiance intensity of 310 mW/cm^2 .

Results or Outcomes: The increase in tetrahydrofurfuryl acrylate content in the photocurable resins resulted in a higher rate of photocuring, increased rigidity, as well as mechanical and thermal characteristics of the obtained polymers . All photopolymer samples showed thermoresponsive shape-memory behavior when reaching their glass transition temperature .

Tridecyl methacrylate is an organic compound with the chemical formula C₁₇H₃₂O₂ and a CAS Registry Number of 2495-25-2. It belongs to the family of methacrylate esters, characterized by a methacrylic acid moiety. This compound is notable for its branched chain structure, which contributes to its unique physical and chemical properties. Tridecyl methacrylate is primarily used in polymer chemistry and materials science, serving as a monomer in the synthesis of various polymers and copolymers.

  • Polymerization: It can participate in free radical polymerization, leading to the formation of poly(tridecyl methacrylate), which exhibits favorable properties such as flexibility and resistance to environmental stress.
  • Addition Reactions: The double bond in the methacrylate group allows for addition reactions with various nucleophiles, making it a versatile building block in organic synthesis .
  • Transesterification: Tridecyl methacrylate can also undergo transesterification reactions, which are useful in modifying polymer properties or creating new materials.

Several methods exist for synthesizing tridecyl methacrylate:

  • Esterification: The most common method involves the reaction of tridecanol (a long-chain alcohol) with methacrylic acid in the presence of an acid catalyst. This reaction typically requires heating to promote ester bond formation.
  • Transesterification: Another approach is to react an existing methacrylate with tridecanol under suitable conditions, allowing for the exchange of ester groups.
  • Free Radical Polymerization: While not a direct synthesis method for the monomer itself, this technique can be used to produce polymers from tridecyl methacrylate once synthesized.

Tridecyl methacrylate finds applications across various industries:

  • Adhesives and Sealants: It is used to enhance the performance characteristics of adhesives, providing improved adhesion and flexibility.
  • Coatings: The compound is employed in formulating coatings that require durability and resistance to environmental factors.
  • Plastics and Polymers: As a monomer, it contributes to the production of specialty polymers with tailored properties for specific applications .

Research on interaction studies involving tridecyl methacrylate often focuses on its compatibility with other materials and its effects on biological systems. Studies indicate that while it can enhance certain properties in polymer blends, its sensitizing potential must be evaluated when used in consumer products .

Tridecyl methacrylate shares similarities with several other compounds in the methacrylate family. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Butyl MethacrylateC₄H₈O₂Lower molecular weight; commonly used in coatings
Octyl MethacrylateC₈H₁₄O₂Provides flexibility; used in adhesives
Iso-Tridecyl MethacrylateC₁₃H₂₆O₂Branched structure; enhances solubility
Tridecyl AcrylateC₁₆H₃₀O₂Similar structure; different reactivity due to acrylate group

Uniqueness of Tridecyl Methacrylate

Tridecyl methacrylate's unique branched structure distinguishes it from linear counterparts like butyl or octyl methacrylates, providing enhanced compatibility and performance in specific applications. Its longer carbon chain contributes to improved hydrophobic properties, making it particularly useful in formulations requiring water resistance or durability.

Tridecyl methacrylate is an organic compound with the molecular formula C₁₇H₃₂O₂ and a molecular weight of 268.44 g/mol [1] [2] [3]. This methacrylate ester consists of seventeen carbon atoms, thirty-two hydrogen atoms, and two oxygen atoms, representing a relatively large aliphatic methacrylate monomer. The compound is assigned the CAS Registry Number 2495-25-2 and carries the MDL Number MFCD00059220 [1] [2] [3].

Structural Analysis of Tridecyl Methacrylate

Two-Dimensional Structural Representation

The two-dimensional structure of tridecyl methacrylate can be represented by its SMILES notation: CCCCCCCCCCCCCOC(=O)C(=C)C [4] [5]. This linear representation shows the characteristic structure of a methacrylate ester, consisting of a methacrylic acid moiety [C(=O)C(=C)C] connected through an ester linkage to a long-chain tridecyl alcohol [CCCCCCCCCCCCC] [6] [7]. The compound's systematic IUPAC name is tridecyl 2-methylprop-2-enoate, which clearly indicates the presence of the tridecyl chain attached to the methacrylate functional group [3] [4].

Three-Dimensional Conformational Analysis

The three-dimensional conformational analysis of tridecyl methacrylate reveals significant structural characteristics that influence its physical and chemical properties. The compound features a long, flexible alkyl chain that contributes to its low glass transition temperature of -106°C [8]. This extensive alkyl chain provides considerable conformational flexibility, allowing the molecule to adopt various configurations. The methacrylate functional group maintains its characteristic planar configuration around the C=C double bond, which is essential for polymerization reactions [9] [10]. The presence of long alkyl chains in the structure results in the formation of very soft polymer networks when polymerized, as demonstrated in photopolymerization studies [10].

Functional Group Chemistry

Tridecyl methacrylate belongs to the family of methacrylate esters, characterized by the presence of a methacrylic acid moiety esterified with a tridecyl alcohol [1] [6]. The compound contains several key functional groups that define its chemical reactivity:

The methacrylate group (-C(=O)C(=C)C-) serves as the primary reactive site for polymerization reactions. This functional group readily undergoes free radical polymerization, addition reactions, and copolymerization with other vinyl monomers [11] [12]. The ester linkage (-COO-) provides stability under normal conditions while allowing for hydrolysis under acidic or basic conditions [9].

The long tridecyl chain (C₁₃H₂₇-) contributes to the compound's hydrophobic character and influences its solubility profile. This aliphatic chain provides flexibility and plasticizing properties when incorporated into polymer systems [11] [12]. The compound can form homopolymers and copolymers with various other monomers, including methacrylic acid and its derivatives, acrylates, acrylonitrile, vinyl acetate, and styrene [11] [12].

Physicochemical Parameters

Physical State and Appearance Characteristics

Tridecyl methacrylate exists as a clear liquid at room temperature with a colorless to pale yellow appearance [1] [2] [11]. The compound exhibits an ester-like odor characteristic of methacrylate compounds [13] [8]. As a liquid monomer, it maintains its physical state across a wide temperature range, with a melting point below 0°C and remaining liquid under normal storage conditions [11] [8].

Density Properties (0.88 g/mL at 25°C)

The density of tridecyl methacrylate is reported as 0.88 g/mL at 25°C, with a specific gravity of 0.88 (20/20°C) [1] [2] [14]. This relatively low density reflects the influence of the long alkyl chain, which reduces the overall molecular density compared to shorter-chain methacrylates. The density value is consistent across multiple sources and represents a fundamental physical property used in formulation calculations and quality control processes [2] [15].

Refractive Index (1.4500)

The refractive index of tridecyl methacrylate is measured at n₂₀/D = 1.45 [1] [14] [16]. This optical property is characteristic of long-chain methacrylate esters and falls within the expected range for similar compounds. The refractive index value is utilized for identification purposes and quality control in industrial applications [16].

Thermal Behavior and Flash Point (110-150°C)

The thermal properties of tridecyl methacrylate reveal important safety and processing characteristics. The compound has a flash point of 150°C (closed cup method) or greater than 230°F, indicating moderate flammability hazard [2] [15]. The boiling point is reported as 118°C at 1 Torr pressure, demonstrating the compound's volatility under reduced pressure conditions [1] [16].

The glass transition temperature of polymers derived from tridecyl methacrylate is exceptionally low at -106°C, which can be attributed to the long, flexible alkyl chains that provide considerable molecular mobility [8]. Thermal decomposition studies show that the compound begins to decompose at temperatures ranging from 331-365°C, with the onset of decomposition depending on the specific polymer composition [10].

Solubility Profile

Tridecyl methacrylate exhibits hydrophobic characteristics due to its long alkyl chain structure. The compound is essentially insoluble in water, with solubility reported as less than 1 µg/L at 25°C [8] [17]. This hydrophobic nature is primarily due to the thirteen-carbon alkyl chain, which dominates the molecular structure and imparts water-repelling properties [17].

The compound shows good solubility in organic solvents, particularly non-polar and moderately polar solvents. The octanol-water partition coefficient (log Kow) indicates high lipophilicity, making it suitable for formulations requiring hydrophobic characteristics [8]. In polymer applications, swelling studies have shown that tridecyl methacrylate-based polymers exhibit different swelling behaviors depending on the solvent polarity, with higher swelling observed in non-polar solvents like toluene compared to polar solvents like acetone [10].

Physical Description

Liquid

XLogP3

7.8

UNII

71FJI2DJAW

GHS Hazard Statements

Aggregated GHS information provided by 492 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 492 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 491 of 492 companies with hazard statement code(s):;
H315 (99.59%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (92.06%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (99.59%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.39%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2495-25-2

Wikipedia

Tridecyl methacrylate

Methods of Manufacturing

The methacrylates can be synthesized by catalytic oxidation of isobutylene and subsequent esterification with the appropriate alcohol, or by reacting acetone with hydrocyanic acid and subsequent esterification in sulfuric acid with the appropriate alcohol. /Methacrylic esters/
TRANSESTERIFICATION OF TRIDECYL ALCOHOL WITH METHYL METHACRYLATE

General Manufacturing Information

Adhesive manufacturing
All other chemical product and preparation manufacturing
Petroleum lubricating oil and grease manufacturing
2-Propenoic acid, 2-methyl-, tridecyl ester: ACTIVE
NO EVIDENCE OF CURRENT COMMERCIAL PRODN IN USA
METHYL METHACRYLATE, AND IN GENERAL THE METHACRYLIC ESTERS, POLYMERIZE MUCH LESS READILY THAN THE CORRESPONDING ORDINARY ACRYLATES. NONE THE LESS, THEY ARE STABILIZED BY ADDING HYDROQUINONE OR PYROGALLOL, PARTICULARLY IN THE PRESENCE OF METALLIC COPPER. /METHACRYLATES/

Analytic Laboratory Methods

Thin-layer chromatography (TLC), polarography, and spectrometry are used for soln measurements. Methacrylates in air have been analyzed by TLC, polarography, and colorimetry. Polarography has been used for dtermination of any residual monomer in the polymer. /Methacrylic acid & derivatives/

Storage Conditions

Temp during storage must be kept low to minimize formation of peroxides and other oxidation products. ... Storage temp below 30 °C are recommended for the polyfunctional methacrylates. ... The methacrylate monomers should not be stored for longer than one year. Shorter storage times are recommended for the aminomethacrylates, ie, three months, and the polyfunctional methacrylates, ie, six months. Many of these cmpd are sensitive to UV light and should, therefore, be stored in the dark. The methacrylic esters may be stored in mild steel, stainless steel, or aluminum. /Methacrylic acid & derivatives/

Dates

Last modified: 08-15-2023

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